molecular formula C11H11ClO3 B6173441 methyl 2-(4-chlorophenyl)-4-oxobutanoate CAS No. 67031-16-7

methyl 2-(4-chlorophenyl)-4-oxobutanoate

Cat. No. B6173441
CAS RN: 67031-16-7
M. Wt: 226.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorophenyl)-4-oxobutanoate, also known as MCB, is an important organic compound used in a variety of scientific research applications. It is a member of the class of compounds known as carboxylic acids and is widely used in the synthesis of other compounds. MCB is a colorless, non-toxic, and odorless compound that is soluble in many organic solvents. It is also known to be a good starting material for the synthesis of other compounds.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-oxobutanoate is used in a variety of scientific research applications. It is a commonly used reagent in organic synthesis, as it is a good starting material for the synthesis of other compounds. In addition, methyl 2-(4-chlorophenyl)-4-oxobutanoate is used in the synthesis of heterocyclic compounds and pharmaceuticals, as well as in the synthesis of dyes and fragrances. methyl 2-(4-chlorophenyl)-4-oxobutanoate is also used in the synthesis of organic catalysts, and has been used in the synthesis of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed that methyl 2-(4-chlorophenyl)-4-oxobutanoate acts as an acid catalyst in the synthesis of other compounds, allowing for the formation of new bonds and the formation of new compounds. In addition, methyl 2-(4-chlorophenyl)-4-oxobutanoate is known to be a good starting material for the synthesis of other compounds, as it can act as a nucleophile in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-(4-chlorophenyl)-4-oxobutanoate are not fully understood. However, it is known that methyl 2-(4-chlorophenyl)-4-oxobutanoate is a non-toxic compound and is not known to have any adverse effects on humans or the environment. It is also known to be a good starting material for the synthesis of other compounds, and is used in the synthesis of heterocyclic compounds and pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments include its non-toxic nature, its ability to act as an acid catalyst in the synthesis of other compounds, and its ability to act as a nucleophile in the synthesis of heterocyclic compounds. The limitations of using methyl 2-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments include its low solubility in some solvents, the difficulty of purifying it, and its sensitivity to air and moisture.

Future Directions

For research involving methyl 2-(4-chlorophenyl)-4-oxobutanoate include the development of new synthetic methods for the synthesis of methyl 2-(4-chlorophenyl)-4-oxobutanoate and other compounds, the development of new catalysts for the synthesis of methyl 2-(4-chlorophenyl)-4-oxobutanoate and other compounds, and the development of new applications for methyl 2-(4-chlorophenyl)-4-oxobutanoate in the synthesis of heterocyclic compounds and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of methyl 2-(4-chlorophenyl)-4-oxobutanoate.

Synthesis Methods

Methyl 2-(4-chlorophenyl)-4-oxobutanoate can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde and malonic acid in the presence of anhydrous sodium acetate, sodium hydroxide, and acetic acid. This reaction yields a white solid that is then purified by recrystallization. Other methods for the synthesis of methyl 2-(4-chlorophenyl)-4-oxobutanoate include the reaction of 4-chlorobenzaldehyde and dimethyl malonate in the presence of a base such as sodium ethoxide, or the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-chlorophenyl)-4-oxobutanoate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form methyl 2-(4-chlorophenyl)-4-oxobutanoate.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "base (e.g. sodium ethoxide)" ], "Reaction": [ "Add 4-chlorobenzaldehyde to a mixture of ethyl acetoacetate and base in a suitable solvent (e.g. ethanol).", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and then acidify with dilute hydrochloric acid.", "Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

67031-16-7

Product Name

methyl 2-(4-chlorophenyl)-4-oxobutanoate

Molecular Formula

C11H11ClO3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.